Cas no 2172135-53-2 (2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid)

2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2172135-53-2
- 2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
- EN300-1458516
- 2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
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- インチ: 1S/C15H14N2O4S/c18-13(19)11-12(10-6-7-10)22-14(16-11)17-15(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,18,19)(H,16,17,20)
- InChIKey: RQTPPTHRYFZFRF-UHFFFAOYSA-N
- SMILES: S1C(NC(=O)OCC2C=CC=CC=2)=NC(C(=O)O)=C1C1CC1
計算された属性
- 精确分子量: 318.06742811g/mol
- 同位素质量: 318.06742811g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 22
- 回転可能化学結合数: 6
- 複雑さ: 424
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 117Ų
2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1458516-250mg |
2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |
2172135-53-2 | 250mg |
$708.0 | 2023-09-29 | ||
Enamine | EN300-1458516-0.1g |
2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |
2172135-53-2 | 0.1g |
$640.0 | 2023-06-06 | ||
Enamine | EN300-1458516-10.0g |
2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |
2172135-53-2 | 10g |
$3131.0 | 2023-06-06 | ||
Enamine | EN300-1458516-5000mg |
2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |
2172135-53-2 | 5000mg |
$2235.0 | 2023-09-29 | ||
Enamine | EN300-1458516-100mg |
2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |
2172135-53-2 | 100mg |
$678.0 | 2023-09-29 | ||
Enamine | EN300-1458516-1.0g |
2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |
2172135-53-2 | 1g |
$728.0 | 2023-06-06 | ||
Enamine | EN300-1458516-50mg |
2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |
2172135-53-2 | 50mg |
$647.0 | 2023-09-29 | ||
Enamine | EN300-1458516-2500mg |
2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |
2172135-53-2 | 2500mg |
$1509.0 | 2023-09-29 | ||
Enamine | EN300-1458516-2.5g |
2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |
2172135-53-2 | 2.5g |
$1428.0 | 2023-06-06 | ||
Enamine | EN300-1458516-0.05g |
2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |
2172135-53-2 | 0.05g |
$612.0 | 2023-06-06 |
2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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8. Back matter
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acidに関する追加情報
Introduction to 2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid (CAS No. 2172135-53-2)
2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid, identified by its CAS number 2172135-53-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a benzyloxy carbonyl group and a cyclopropyl substituent, contribute to its unique chemical properties and make it a promising candidate for further investigation.
The thiazole core of this compound is a key pharmacophore that has been extensively studied for its role in various biological processes. Thiazole derivatives are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the cyclopropyl group at the 5-position of the thiazole ring enhances the molecule's binding affinity to certain biological targets, making it an attractive scaffold for drug design. Additionally, the benzyloxy carbonyl (Boc) group serves as a protective moiety in peptide synthesis and can be selectively removed under specific conditions, facilitating its use in multi-step synthetic pathways.
In recent years, there has been a surge in research focused on developing novel thiazole-based compounds with enhanced pharmacological profiles. The combination of the benzyloxy carbonylamino functional group and the cyclopropyl side chain in 2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid positions it as a versatile intermediate for synthesizing more complex molecules. This compound has been explored in several preclinical studies as a potential lead for therapeutic agents targeting neurological disorders, infectious diseases, and metabolic conditions.
One of the most compelling aspects of this compound is its potential application in the development of neuroprotective agents. Thiazole derivatives have shown promise in mitigating neurodegenerative diseases by inhibiting oxidative stress and modulating inflammatory pathways. The structural motif of 2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid aligns well with known pharmacological targets involved in conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have indicated that analogs of this compound exhibit significant neuroprotective effects in vitro and in animal models.
The synthetic utility of this compound cannot be overstated. The presence of the Boc-protected amino group allows for easy incorporation into peptide chains during solid-phase peptide synthesis (SPPS). This feature makes it particularly valuable for researchers working on peptidomimetics and protein-protein interaction inhibitors. Furthermore, the cyclopropyl group can serve as a handle for further derivatization via cross-coupling reactions, enabling the construction of more intricate molecular architectures.
Recent advancements in computational chemistry have also highlighted the potential of 2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid as a hit compound. High-throughput virtual screening (HTVS) studies have identified this molecule as a strong candidate for further optimization based on its binding affinity to various enzyme targets. The combination of experimental validation and computational modeling suggests that this compound could be a valuable asset in drug discovery pipelines targeting metabolic disorders and cancer.
The pharmacokinetic profile of this compound is another area of interest. Initial pharmacokinetic studies indicate that it exhibits moderate solubility in water and favorable oral bioavailability. These properties are critical for ensuring that the compound reaches its target site effectively within an organism. Additionally, the stability of the Boc group under physiological conditions suggests that it could be suitable for formulation into oral or injectable dosage forms.
In conclusion, 2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid (CAS No. 2172135-53-2) represents a significant advancement in medicinal chemistry with broad applications across multiple therapeutic areas. Its unique structural features make it an excellent candidate for further development into novel therapeutic agents. As research continues to uncover new biological functions associated with thiazole derivatives, compounds like this one are poised to play a pivotal role in addressing some of today's most pressing medical challenges.
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